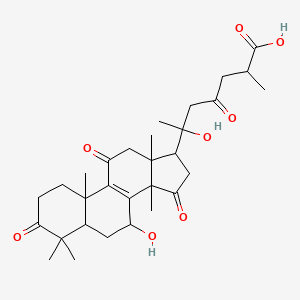

Ganoderic acid N

描述

属性

IUPAC Name |

6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBQOHASACCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164921 | |

| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110241-19-5 | |

| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110241-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 167 °C | |

| Record name | Ganoderic acid N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ganoderic Acid N: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid N is a member of the extensive family of ganoderic acids, which are highly oxygenated lanostane-type triterpenoids isolated from mushrooms of the Ganoderma genus. These compounds are a subject of significant scientific interest due to their diverse and potent biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, and while specific experimental and quantitative biological data for this particular acid is limited in publicly available literature, this document outlines the general methodologies and known biological activities associated with the broader class of ganoderic acids as a proxy.

Chemical Structure and Properties

This compound is a complex triterpenoid (B12794562) characterized by a lanostane (B1242432) skeleton. Its chemical properties are detailed in the table below.

| Property | Value |

| Chemical Formula | C₃₀H₄₂O₈ |

| IUPAC Name | 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid[1] |

| Isomeric SMILES | CC(CC(=O)CC(C)(O)C1CC(=O)C2(C)C3=C(C(=O)CC12C)C1(C)CCC(=O)C(C)(C)C1CC3O)C(O)=O[1] |

| InChI Key | XXHBQOHASACCAP-UHFFFAOYSA-N[1] |

| CAS Number | 294674-12-7 |

| Classification | Triterpenoid[1] |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are not extensively documented in publicly available research. However, the general methodologies employed for other ganoderic acids can be considered representative.

General Isolation and Purification Workflow for Ganoderic Acids

The isolation of ganoderic acids from Ganoderma species typically involves a multi-step process to separate these triterpenoids from a complex mixture of fungal metabolites.

Structural Elucidation

The definitive structure of ganoderic acids is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS spectra help to confirm the structure of different parts of the molecule.

Biological Activities and Signaling Pathways of Ganoderic Acids

While specific in-depth studies on the biological activities of this compound are not widely available, the broader class of ganoderic acids exhibits a wide range of pharmacological effects. These activities are often attributed to their ability to modulate various cellular signaling pathways.

General Biological Activities of Ganoderic Acids

| Biological Activity | Description |

| Anti-cancer | Many ganoderic acids have demonstrated cytotoxic effects against various cancer cell lines. They can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[2] |

| Anti-inflammatory | Ganoderic acids can suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as NF-κB and MAPK. |

| Hepatoprotective | Several ganoderic acids have shown protective effects on the liver against damage induced by toxins. |

| Antiviral | Some ganoderic acids have been reported to exhibit antiviral activity, including against HIV-1. |

| Hypoglycemic | Certain ganoderic acids may contribute to lowering blood glucose levels. |

| Cholesterol-lowering | Some members of this class can inhibit cholesterol biosynthesis. |

Key Signaling Pathways Modulated by Ganoderic Acids

The anti-cancer and anti-inflammatory effects of ganoderic acids are often mediated through the modulation of critical signaling pathways. The following diagram illustrates a simplified representation of how ganoderic acids can interfere with the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Conclusion

This compound is a structurally complex triterpenoid with potential for significant biological activity, consistent with other members of the ganoderic acid family. While detailed research specifically focused on this compound is currently limited, the established methodologies for the isolation, characterization, and biological evaluation of other ganoderic acids provide a solid framework for future investigations. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to explore its therapeutic potential. This will require dedicated efforts to isolate sufficient quantities of the pure compound for comprehensive in vitro and in vivo studies.

References

The Quest for Bioactive Triterpenoids: A Technical Guide to the Discovery and Isolation of Ganoderic Acids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Ganoderic Acids

The structural diversity of ganoderic acids leads to a range of physicochemical properties. A summary of key properties for the well-characterized Ganoderic Acid A is presented below.

| Property | Value | Reference |

| Molecular Formula | C30H44O7 | [1] |

| Molar Mass | 516.67 g/mol | |

| Appearance | White powder/crystals | |

| IUPAC Name | (25R)-7β,15α-Dihydroxy-3,11,23-trioxolanost-8-en-26-oic acid |

Experimental Protocols: From Mushroom to Pure Compound

The isolation of ganoderic acids is a multi-step process that involves extraction from the fungal material, followed by a series of chromatographic purification steps.

Preparation of Fungal Material

The initial step involves the preparation of the raw material to maximize the efficiency of subsequent extraction.

-

Drying: The fruiting bodies of Ganoderma lucidum are dried to preserve the integrity of the bioactive compounds. Oven drying at a temperature not exceeding 60°C is a common practice.

-

Pulverization: The dried fungal material is ground into a fine powder (typically 40-80 mesh) to increase the surface area for solvent extraction.

Extraction of Crude Ganoderic Acids

Solvent extraction is the most common method for obtaining a crude extract rich in triterpenoids.

-

Solvent Selection: Ethanol (B145695) is a widely used solvent due to its extraction efficiency and relatively low toxicity. Other effective solvents include methanol (B129727) and ethyl acetate.

-

Extraction Method:

-

Maceration: The powdered fungal material is soaked in the chosen solvent (e.g., 95% ethanol at a solid-to-liquid ratio of 1:10 or 1:20 w/v) for an extended period (e.g., 24 hours) at room temperature, often with occasional stirring. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Ultrasound-Assisted Extraction (UAE): This technique can significantly enhance extraction efficiency by using ultrasonic waves to disrupt the fungal cell walls. Typical parameters include sonication for 45 minutes at a controlled temperature of 45°C.

-

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Ganoderic Acids

The crude extract is a complex mixture that requires several chromatographic steps to isolate individual ganoderic acids.

-

Silica (B1680970) Gel Column Chromatography: This is a primary fractionation step to separate compounds based on polarity.

-

The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., chloroform) and loaded onto a silica gel column.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., a chloroform-methanol or chloroform-acetone gradient).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target triterpenoids.

-

-

Reversed-Phase Chromatography (C18): Fractions enriched with ganoderic acids are often further purified using reversed-phase chromatography.

-

The enriched fraction is dissolved in a suitable solvent (e.g., methanol) and loaded onto a C18 column.

-

Elution is typically carried out with a gradient of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain high-purity ganoderic acids is usually preparative HPLC.

-

A semi-preparative or preparative C18 column is commonly used.

-

The mobile phase is typically a gradient of acetonitrile and water with an acid modifier.

-

-

Recrystallization: The purified ganoderic acid fractions can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain high-purity crystals.

Quantitative Data

The yield and purity of ganoderic acids can vary depending on the source of the fungal material and the isolation methods used. The following table provides representative data for the isolation of ganoderic acids.

| Stage | Yield/Purity | Reference |

| Crude Triterpenoid Extract | 4.2% yield from dried G. tsugae | |

| Purified Ganoderic Acid A | >97.5% purity after recrystallization | |

| Total Ganoderic Acid A Yield | 35% from the crude extract |

Biological Activity and Signaling Pathways

Ganoderic acids have been shown to modulate various signaling pathways, contributing to their therapeutic effects. For instance, Ganoderic Acid A has been reported to exert anti-cancer effects by influencing key cellular pathways.

Generalized Workflow for Ganoderic Acid Isolation

The following diagram illustrates a typical workflow for the isolation and purification of ganoderic acids from Ganoderma species.

Caption: A generalized workflow for the isolation and purification of ganoderic acids.

Ganoderic Acid A and the p53-MDM2 Signaling Pathway

Ganoderic Acid A has been shown to exhibit anti-tumor activity, and studies suggest its involvement in the p53 signaling pathway. The p53 protein is a critical tumor suppressor, and its activity is tightly regulated by MDM2. Some studies have indicated that ganoderic acids may inhibit the interaction between p53 and MDM2, leading to the activation of p53 and subsequent apoptosis in cancer cells.

Caption: Proposed mechanism of Ganoderic Acid A in the p53-MDM2 signaling pathway.

Conclusion

The discovery and isolation of ganoderic acids from Ganoderma species is a meticulous process that relies on a combination of classical and modern separation techniques. This guide provides a foundational understanding of the key experimental protocols and data relevant to the isolation of these promising bioactive compounds. While specific details for "Ganoderic acid N" remain elusive, the methodologies presented here offer a robust framework for researchers to isolate and characterize novel triterpenoids from natural sources, paving the way for future drug development endeavors.

References

Ganoderic Acid N: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid N, a member of the highly oxygenated lanostane-type triterpenoids, is a significant bioactive compound found in the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and regulatory mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development. The complex structure of ganoderic acids, including this compound, contributes to the diverse pharmacological activities attributed to Ganoderma species, making them a subject of intense scientific scrutiny for their therapeutic potential.

Natural Sources of this compound

This compound is primarily isolated from various species of the genus Ganoderma, most notably Ganoderma lucidum, a well-regarded fungus in traditional medicine. The concentration of this compound can vary significantly depending on the Ganoderma species, the specific strain, the part of the fungus (fruiting body, mycelia, or spores), and the cultivation conditions. While extensive research has been conducted on the quantification of various ganoderic acids, specific quantitative data for this compound remains less documented in readily available literature. Further targeted quantitative analyses across different Ganoderma species and strains are necessary to establish a comprehensive profile of its natural abundance.

Table 1: Quantitative Data of Various Ganoderic Acids in Ganoderma Species

| Ganoderic Acid | Ganoderma Species | Part | Concentration (µg/g dry weight) | Reference |

| Ganoderic Acid A | Ganoderma spp. (Indian isolates) | Fruiting Body | 827.50 - 2010.36 | [1][2] |

| Ganoderic Acid B | Ganoderma spp. (Indian isolates) | Fruiting Body | 16.64 - 916.89 | [1][2] |

| Ganoderic Acid T | Ganoderma lucidum (Mycelia) | Mycelia | Varies (abundant) | [3] |

| Ganoderic Acid S | Ganoderma lucidum (Mycelia) | Mycelia | Varies (abundant) | |

| Total Ganoderic Acids | Ganoderma tsugae | Fruiting Body | 0.28 - 2.20% |

Biosynthesis of this compound

The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoids in fungi. This intricate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the triterpenoid (B12794562) backbone, which is then further modified to yield a diverse array of ganoderic acids.

The key steps in the biosynthesis of the ganoderic acid backbone are:

-

Formation of Mevalonate: Acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). This is a rate-limiting step in the pathway.

-

Synthesis of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Mevalonate is phosphorylated and decarboxylated to form the basic five-carbon isoprenoid units, IPP and its isomer DMAPP.

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP molecule to yield the 15-carbon FPP.

-

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the 30-carbon linear triterpenoid precursor, squalene.

-

Lanosterol (B1674476) Formation: Squalene is epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). This intermediate is then cyclized by lanosterol synthase (LS) to form lanosterol, the first cyclic triterpenoid precursor of ganoderic acids.

-

Post-Lanosterol Modifications: The lanosterol backbone undergoes a series of modifications, including oxidation, reduction, and hydroxylation, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other enzymes, to produce the vast diversity of ganoderic acids, including this compound. The specific enzymes responsible for the final steps in the biosynthesis of this compound are still under investigation.

Below is a diagram illustrating the general biosynthetic pathway of ganoderic acids.

Caption: General biosynthetic pathway of this compound.

Regulation of Ganoderic Acid Biosynthesis

The biosynthesis of ganoderic acids is a tightly regulated process influenced by a complex network of genetic and environmental factors. While specific regulatory pathways for this compound are not yet fully elucidated, research on the general regulation of ganoderic acid production provides valuable insights.

Signaling Pathways: Several signaling molecules and pathways have been identified to play a role in regulating ganoderic acid biosynthesis. These include:

-

Calcium Signaling: Intracellular calcium levels, modulated by factors like Na+/Ca2+ exchange, can trigger calcineurin signaling pathways that upregulate the expression of genes involved in ganoderic acid biosynthesis.

-

Cyclic AMP (cAMP) Signaling: The cAMP signaling pathway is another crucial regulator, although its precise mechanism in controlling ganoderic acid production is still being explored.

-

Reactive Oxygen Species (ROS): ROS can act as signaling molecules to modulate secondary metabolite production, including ganoderic acids.

-

Light Signaling: Blue light has been shown to enhance the accumulation of certain ganoderic acids through the action of the blue light receptor WC-2, which acts as a positive regulator of biosynthetic genes.

Transcription Factors: A number of transcription factors have been identified as key regulators of the genes in the ganoderic acid biosynthetic pathway. These include:

-

LaeA: A global regulator of secondary metabolism in fungi, LaeA positively regulates the expression of ganoderic acid biosynthetic genes.

-

WC-2: A blue light receptor that also functions as a transcription factor to promote ganoderic acid biosynthesis.

-

AreA, Crz1, PacC, and Swi6: These transcription factors are also implicated in the complex regulatory network controlling the production of ganoderic acids.

The interplay of these signaling pathways and transcription factors in response to various environmental cues ultimately determines the profile and quantity of ganoderic acids, including this compound, produced by the fungus.

Caption: Regulatory network of Ganoderic Acid biosynthesis.

Experimental Protocols

Extraction of Ganoderic Acids

A general protocol for the extraction of ganoderic acids from Ganoderma fruiting bodies is as follows. Note that optimization may be required for specific species and for maximizing the yield of this compound.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

Methanol

-

Ultrasonic bath

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Weigh a known amount of powdered Ganoderma lucidum fruiting bodies.

-

Add a suitable volume of 95% ethanol (e.g., 1:10 w/v).

-

Perform ultrasonic extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and repeat the extraction process on the pellet two more times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further partitioned with solvents like chloroform to enrich the triterpenoid fraction containing ganoderic acids.

Quantification of Ganoderic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of ganoderic acids. A general method is described below, which should be validated and optimized for the specific analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid or phosphoric acid) is typically used. The gradient program needs to be optimized for the separation of this compound from other closely related compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Ganoderic acids are often detected at around 252 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Caption: Experimental workflow for HPLC quantification.

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum with potential therapeutic applications. This technical guide has summarized the current knowledge on its natural sources and biosynthesis. While the general pathways are understood, further research is needed to specifically quantify this compound in various natural sources and to elucidate the precise molecular mechanisms and signaling pathways that regulate its production. Such knowledge will be instrumental for the targeted cultivation of high-yielding Ganoderma strains and for the potential heterologous production of this valuable compound for pharmaceutical development.

References

Physical and chemical properties of Ganoderic acid N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid N, a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from Ganoderma lucidum, has emerged as a compound of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for isolation and analysis, and the molecular mechanisms of action of this compound. Possessing a molecular formula of C30H42O8 and a molecular weight of 530.65 g/mol , it demonstrates notable anti-cancer and immunomodulatory activities. These biological effects are primarily mediated through the modulation of key signaling pathways, including NF-κB and MAPK, leading to the induction of apoptosis and cell cycle arrest in cancer cells, as well as the suppression of pro-inflammatory responses. This document aims to serve as a detailed resource for researchers and professionals in drug development, providing the necessary data and methodologies to facilitate further investigation into the therapeutic potential of this compound.

Physical and Chemical Properties

This compound, which is also identified in some literature as Ganoderic acid C6, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various analytical studies.

| Property | Value | Reference(s) |

| Molecular Formula | C30H42O8 | [1][2] |

| Molecular Weight | 530.65 g/mol | [1][2] |

| CAS Number | 110241-19-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 208-210 °C | |

| Solubility | Soluble in DMSO. |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Mass Spectrometry (MS): The mass spectrum of a compound with the same molecular formula, identified as ganoderic acid C6, shows a molecular ion peak (M+) at m/z 530, consistent with the molecular formula C30H42O8.

Infrared (IR) Spectroscopy: The IR spectrum of ganoderic acid C6, which shares the same molecular formula as this compound, displays characteristic absorption bands. The spectrum shows peaks at 3439 cm⁻¹ (O-H stretching), 1740, 1697, and 1670 cm⁻¹ (C=O stretching), and 1228, 1116, and 1009 cm⁻¹ (C-O stretching), indicative of the hydroxyl and carbonyl functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of ganoderic acid C6 provides key insights into its proton environment. The spectrum, recorded in CDCl₃, shows signals for methyl protons at δ 0.64 (3H, s), 0.90 (3H, s), 1.03 (3H, s), 1.12 (3H, d, J=6.0 Hz), 1.16 (3H, d, J=7.2 Hz), 1.37 (3H, s), and 1.69 (3H, s).

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of ganoderic acids, which can be adapted for this compound, from the fruiting bodies of Ganoderma lucidum.

Methodology:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction with 95% ethanol at room temperature. The process is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: The crude extract is then subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform (B151607) and acetone to separate the components based on polarity.

-

Preparative HPLC: Fractions containing the desired ganoderic acids are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acetonitrile and water.

Analytical Methods

Quantitative analysis of this compound is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed methods.

HPLC-UV Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution of acetonitrile and 0.1% aqueous acetic acid.

-

Detection: UV detection at 252 nm.

UPLC-MS/MS Method:

-

Column: ACQUITY UPLC BEH C18 column.

-

Mobile Phase: A gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.

-

Ionization: Negative mode electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Biological Activities and Signaling Pathways

Ganoderic acids, as a class of compounds, exhibit a wide range of biological activities, with anti-cancer and immunomodulatory effects being the most prominent. While specific studies on this compound are limited, the known mechanisms of other ganoderic acids provide a strong framework for understanding its potential therapeutic actions.

Anti-Cancer Activity

The anti-cancer effects of ganoderic acids are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Apoptosis Induction: Ganoderic acids primarily trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, leading to a decrease in the mitochondrial membrane potential. This disruption causes the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Cell Cycle Arrest: Ganoderic acids have been shown to arrest the cell cycle at the G1 or S phase. This is often associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of cell cycle progression.

Inhibition of Metastasis: The metastatic potential of cancer cells is often driven by the activation of signaling pathways like NF-κB and MAPK/ERK. Ganoderic acids can suppress these pathways, leading to the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.

Immunomodulatory Activity

Ganoderic acids exhibit immunomodulatory properties, primarily through the suppression of pro-inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Pathways: In immune cells like macrophages, Ganoderic acid C1 has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK pathways. This inhibition prevents the nuclear translocation of NF-κB and reduces the activation of AP-1, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Reduction of PD-1 Protein: Studies have also indicated that ganoderic acids can reduce the expression of Programmed cell death protein 1 (PD-1) on immune cells. PD-1 is a key immune checkpoint receptor, and its downregulation can enhance anti-tumor immune responses.

Conclusion

This compound represents a promising natural product with significant potential for therapeutic applications, particularly in the fields of oncology and immunology. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and elucidated its primary mechanisms of action. The data presented herein underscore the importance of continued research into this compound to fully harness its therapeutic benefits. Further investigations are warranted to explore its specific in vivo efficacy, safety profile, and potential for clinical translation.

References

Lucidenic Acid N: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the current scientific literature on Lucidenic Acid N, a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.

Lucidenic acids, including Lucidenic Acid N, are a class of lanostane-type triterpenoids that have garnered significant interest for their potential pharmacological activities. This guide consolidates the available quantitative data, outlines common experimental methodologies for the study of related compounds, and visualizes a putative signaling pathway based on the mechanisms of similar triterpenoids.

Data Presentation: Cytotoxic Activity of Lucidenic Acid N

Lucidenic Acid N has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Leukemia | 64.5 | [1] |

| HepG2 | Hepatoma (Liver Cancer) | 230 | [1] |

| COLO205 | Colon Cancer | 486 | [1] |

| P-388 | Murine Leukemia | - | [2][3] |

| Hep G2,2,15 | Hepatitis B virus-transfected Hepatoma | - | |

| KB | Epidermal Carcinoma | - |

Note: Specific IC50 values for P-388, Hep G2,2,15, and KB cell lines were not available in the reviewed literature, although significant cytotoxic activity was reported.

Experimental Protocols

While detailed, step-by-step experimental protocols specifically for Lucidenic Acid N are not extensively published, this section outlines a generalized methodology for the isolation and evaluation of cytotoxic activity of triterpenoids from Ganoderma lucidum, based on common practices in the field.

Isolation and Purification of Lucidenic Acid N

-

Extraction : The dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction, typically with ethanol (B145695) or methanol.

-

Fractionation : The crude extract is then partitioned with various solvents of increasing polarity to separate compounds based on their chemical properties.

-

Chromatography : The triterpenoid-rich fraction is further purified using a series of chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

-

Structure Elucidation : The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture : Human cancer cell lines (e.g., HepG2, HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of Lucidenic Acid N (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways

The precise signaling pathways modulated by Lucidenic Acid N have not yet been fully elucidated. However, studies on other closely related lucidenic and ganoderic acids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. Lucidenic acid B, for instance, has been shown to induce apoptosis through the activation of caspases. The following diagram illustrates a putative apoptosis induction pathway that may be relevant for Lucidenic Acid N.

References

The Biological Activity of Ganoderic Acids: An In-depth Technical Guide

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse and potent pharmacological activities. While over 150 distinct ganoderic acids have been identified, research has predominantly focused on a select few, revealing a broad spectrum of therapeutic potentials. This technical guide provides a comprehensive overview of the biological activities of prominent, well-researched ganoderic acids, with a focus on their anti-cancer, anti-inflammatory, and hepatoprotective effects. Due to a scarcity of specific research on Ganoderic acid N, this guide will synthesize findings on other extensively studied analogues, such as Ganoderic Acid A, DM, and T, to provide a robust understanding of this important class of natural compounds for researchers, scientists, and drug development professionals.

Anti-cancer Activity

Ganoderic acids have demonstrated significant anti-tumor effects across a range of cancer cell lines. Their mechanisms of action are multi-faceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.

Quantitative Data on Anti-proliferative Activity

The anti-proliferative efficacy of various ganoderic acids has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24 h | [1] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24 h | [1] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 µmol/l | 48 h | [1] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 µmol/l | 48 h | [1] |

| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not explicitly stated, but effectively inhibited proliferation | Not specified | [2] |

| Ganoderic Acid DM | A549, NCI-H460 | Non-small cell lung cancer | Not explicitly stated, but induced apoptosis | Not specified |

Induction of Apoptosis

A primary mechanism of the anti-cancer activity of ganoderic acids is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic mitochondrial pathway.

-

Cell Culture and Treatment: Seed cancer cells (e.g., HepG2, SMMC7721) in 6-well plates and culture until they reach approximately 80% confluency. Treat the cells with the desired concentrations of the specific Ganoderic Acid (e.g., 75-100 µmol/l for Ganoderic Acid A) for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: After treatment, detach the cells using trypsin and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Ganoderic acids can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which execute the apoptotic process.

Cell Cycle Arrest

Ganoderic acids can also inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints.

-

Cell Culture and Treatment: Culture cancer cells and treat with the specific Ganoderic Acid as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified. For instance, Ganoderic Acid A has been shown to arrest hepatocellular carcinoma cells in the G0/G1 phase.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the development of many diseases, including cancer. Ganoderic acids have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Inhibited Mediators | Effective Concentration | Reference |

| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | |

| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50: 24.5 µg/mL |

Inhibition of Pro-inflammatory Mediators

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the specific Ganoderic Acid for 2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Modulation of Signaling Pathways

The anti-inflammatory effects of ganoderic acids are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acids can inhibit this pathway by preventing the degradation of IκBα.

Hepatoprotective Activity

Several ganoderic acids have shown protective effects against liver injury induced by various toxins.

In Vivo Hepatoprotective Effects

-

Animal Model: Use male Kunming mice.

-

Treatment: Administer the specific Ganoderic Acid (e.g., 10 and 30 mg/kg) orally for a specified period (e.g., seven days).

-

Liver Injury Induction: Induce liver injury by intraperitoneal injection of CCl4.

-

Sample Collection: Collect blood and liver tissue samples.

-

Biochemical Analysis: Measure the serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Examination: Perform histopathological analysis of the liver tissue to assess the extent of liver damage.

Experimental Workflow

Other Biological Activities

Beyond the core activities detailed above, various ganoderic acids have been reported to possess a range of other pharmacological effects, including:

-

Antiviral activity: Some ganoderic acids have shown inhibitory effects against HIV-1 protease.

-

5α-reductase inhibition: Ganoderic acid DM has been identified as an inhibitor of 5α-reductase, an enzyme involved in the conversion of testosterone (B1683101) to dihydrotestosterone, suggesting potential applications in conditions like benign prostatic hyperplasia.

-

Neuroprotective effects: Certain ganoderic acids have demonstrated protective effects in models of neuroinflammation and neurodegenerative diseases.

Conclusion

The available scientific literature robustly supports the significant therapeutic potential of various ganoderic acids. Their multi-targeted approach to combating cancer through apoptosis induction and cell cycle arrest, coupled with their potent anti-inflammatory and hepatoprotective properties, makes them compelling candidates for further drug development. While research on specific analogues like this compound is currently limited, the extensive data on other prominent ganoderic acids provides a strong foundation for future investigations into the structure-activity relationships and therapeutic applications of this fascinating class of natural compounds. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate and standardize future research in this promising field.

References

An In-depth Technical Guide on the Early Cytotoxicity Studies of Lucidenic Acid N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on the cytotoxic effects of Lucidenic Acid N, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Initial confusion in nomenclature led to some sources referring to it as "Ganoderic acid N"; however, the primary literature consistently identifies the compound as Lucidenic Acid N. This document details the cytotoxic activity, experimental methodologies employed in early studies, and the putative signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic effects of Lucidenic Acid N have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from early studies are summarized in the tables below for comparative analysis.

Table 1: Cytotoxicity of Lucidenic Acid N against Various Cancer Cell Lines from Wu et al. (2001) [1]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P-388 | Murine Leukemia | 2.5 |

| Hep G2 | Hepatocellular Carcinoma | >10 |

| Hep G2,2,15 | Hepatocellular Carcinoma (HBV-producing) | >10 |

| KB | Oral Epidermoid Carcinoma | >10 |

| CCM2 | Cerebral Cavernous Malformations | >10 |

Table 2: Cytotoxicity of Lucidenic Acid N against Various Cancer Cell Lines from Hsu et al. (2008) [2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 64.5 |

| COLO205 | Colorectal Adenocarcinoma | 486 |

| HepG2 | Hepatocellular Carcinoma | 230 |

Experimental Protocols

The following protocols are based on the methodologies described in early studies investigating the cytotoxicity of Lucidenic Acid N, primarily adapted from the detailed procedures provided by Hsu et al. (2008)[2][3].

1. Cell Culture and Maintenance

-

Cell Lines: Human promyelocytic leukemia (HL-60), colorectal adenocarcinoma (COLO205), and hepatocellular carcinoma (HepG2) cells were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: Lucidenic Acid N was dissolved in DMSO to prepare a stock solution. Serial dilutions were prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration was kept below 0.1%.

-

Incubation: Cells were treated with various concentrations of Lucidenic Acid N for 48 hours.

-

MTT Addition: After the incubation period, 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the concentration-response curve.

3. Cell Cycle Analysis

-

Cell Treatment: HL-60 cells were treated with Lucidenic Acid N at a concentration of 50 µM for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing 40 µg/mL propidium (B1200493) iodide and 100 µg/mL RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle was determined.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for determining the cytotoxicity of Lucidenic Acid N.

Proposed Signaling Pathway for Lucidenic Acid N-Induced Cell Cycle Arrest

Caption: Proposed mechanism of G1 phase cell cycle arrest induced by Lucidenic Acid N.

Early investigations into the cytotoxic properties of Lucidenic Acid N have laid the groundwork for understanding its potential as an anti-cancer agent. The data presented in this guide, derived from foundational studies, highlights its activity against various cancer cell lines. The provided experimental protocols offer a template for the replication and expansion of this early work. While the precise molecular mechanisms of Lucidenic Acid N are not fully elucidated, initial findings point towards the induction of G1 phase cell cycle arrest. Further research is warranted to fully uncover the signaling pathways and molecular targets of this promising natural compound.

References

Ganoderic Acid N: A Technical Overview for Scientific Professionals

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Ganoderic acid N, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum, for researchers, scientists, and drug development professionals. This document details its chemical properties, available experimental methodologies, and known biological activities, offering a foundational resource for further scientific investigation.

Core Chemical and Physical Data

This compound is a member of the highly oxygenated lanostane-type triterpenoids, a class of compounds that contribute to the medicinal properties of the Ganoderma species. The precise chemical identity of this compound is essential for accurate research and development.

| Property | Value | Source |

| CAS Number | 294674-12-7 | Biosynth |

| Molecular Formula | C₃₀H₄₄O₈ | Biosynth |

| Molecular Weight | 532.67 g/mol | Biosynth |

| Alternative Molecular Formula | C₃₀H₄₂O₈ | FooDB |

| Alternative Average Molecular Weight | 530.6497 g/mol | FooDB |

Note: A discrepancy in the molecular formula and weight has been noted between different databases. The information from a chemical supplier is prioritized for likely accuracy in commercially available standards.

Experimental Protocols: Isolation and Analysis

While specific, detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly available literature, the general methodologies applied to other ganoderic acids from Ganoderma lucidum provide a robust framework for its extraction and characterization.

General Extraction and Isolation of Ganoderic Acids

The initial step involves the extraction of total triterpenoids from the dried and powdered fruiting bodies of Ganoderma lucidum.

Experimental Protocol: Ethanolic Extraction of Total Triterpenoids

-

Preparation of Ganoderma lucidum : Dried fruiting bodies are ground into a fine powder to maximize the surface area for efficient extraction.

-

Solvent Extraction : The powdered mushroom is macerated with 95% ethanol, a common solvent for triterpenoid extraction.

-

Filtration and Concentration : The ethanolic extract is filtered to remove solid residues. The combined filtrates are then concentrated under reduced pressure, typically using a rotary evaporator, to yield a crude extract enriched with triterpenoids.

Following extraction, chromatographic techniques are employed for the purification of individual ganoderic acids.

Experimental Protocol: Chromatographic Purification

-

Silica (B1680970) Gel Chromatography : The crude extract is subjected to column chromatography on silica gel.

-

Elution : A gradient elution system, for example, a chloroform/acetone gradient, is used to separate fractions based on polarity.

-

Reversed-Phase HPLC : Further purification is achieved using a reversed-phase C-18 column with a suitable mobile phase, such as a water/methanol gradient.

-

Final Purification : The final purification of the target ganoderic acid is often accomplished through further high-performance liquid chromatography (HPLC) separation and re-crystallization.

The structures of the isolated compounds are then elucidated and confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Figure 1: General workflow for the extraction and isolation of Ganoderic acids.

Biological Activities and Signaling Pathways

While specific research on the biological activities and signaling pathways of this compound is limited, the broader class of ganoderic acids has been extensively studied, revealing significant therapeutic potential. It is plausible that this compound shares some of these properties.

Ganoderic acids are known to exhibit a range of biological effects, including anti-cancer, anti-inflammatory, and hepatoprotective activities. These effects are mediated through the modulation of various intracellular signaling pathways.

Anti-Inflammatory Activity

Ganoderic acids have been shown to suppress inflammatory responses by inhibiting key signaling pathways such as the NF-κB and MAPK pathways. In lipopolysaccharide (LPS)-stimulated macrophages, these triterpenoids can block the phosphorylation of IKK and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, leads to a reduction in the expression of pro-inflammatory genes.

Figure 2: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by Ganoderic acids.

Anticancer Activity

The anticancer effects of ganoderic acids are often attributed to the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. Certain ganoderic acids can upregulate pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in cell death.

Future Directions

While the chemical properties of this compound are being established, there is a clear need for further research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on:

-

Isolation and Structural Confirmation : Definitive isolation and comprehensive spectroscopic analysis to resolve the discrepancies in its reported molecular formula and weight.

-

Biological Screening : In-depth investigation of its anti-inflammatory, anticancer, and other potential therapeutic effects using established in vitro and in vivo models.

-

Mechanistic Studies : Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

This technical guide serves as a foundational resource to encourage and support these future research endeavors into the therapeutic potential of this compound.

In Silico Prediction of Ganoderic Acid N Targets: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of computational strategies to identify and validate the molecular targets of Ganoderic acid N, a bioactive triterpenoid (B12794562) from Ganoderma lucidum.

Introduction

Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, this compound (GA-N) is a less-studied member, yet holds therapeutic promise. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

In Silico Target Prediction Workflow

The identification of protein targets for a novel or under-investigated natural product like this compound is a critical first step in elucidating its mechanism of action. In silico target prediction, or target fishing, offers a rapid and cost-effective approach to generate hypotheses for experimental validation. A multi-faceted workflow combining several computational methods is recommended to enhance the predictive accuracy.

Ligand Preparation

The initial step involves obtaining the 3D structure of this compound. This can be sourced from chemical databases such as PubChem or FooDB (FDB013995) or generated from its 2D structure and optimized using computational chemistry software. Proper protonation states and energy minimization of the ligand structure are crucial for accurate predictions.

Target Prediction Methodologies

A consensus approach, integrating results from multiple in silico tools, is advised to increase the confidence in predicted targets.[1][2]

-

Reverse Docking: This method involves docking the this compound molecule into the binding sites of a large collection of protein structures.[3] The proteins are then ranked based on the predicted binding affinity (docking score), with lower binding energies indicating more favorable interactions. Web servers and software for reverse docking can be utilized for this purpose.[4]

-

Pharmacophore-Based Screening: This technique uses the 3D arrangement of chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions) to search against a database of pharmacophore models representing the binding sites of known proteins.[5] This method can identify proteins that are likely to bind to this compound based on shared interaction patterns.

-

Similarity-Based Methods: These approaches compare the chemical structure or shape of this compound to a database of compounds with known biological targets. The underlying principle is that structurally similar molecules are likely to have similar biological activities and targets.

The following diagram illustrates a typical in silico target prediction workflow:

Known and Predicted Targets of this compound

While research on this compound is limited compared to other ganoderic acids, some biological activity has been reported.

| Target/Activity | Method | Quantitative Data | Reference |

| Angiotensin-Converting Enzyme (ACE) | Cell-free assay | IC50 = 0.941 mM | |

| Anticancer Effects | Not Specified | Not Available |

Based on the activities of other ganoderic acids and the known role of ACE, several signaling pathways can be hypothesized as being modulated by this compound.

Postulated Signaling Pathway Involvement

Given the ACE inhibitory activity of this compound and the known anti-inflammatory and anti-cancer effects of other ganoderic acids, the following signaling pathways are postulated to be affected.

Renin-Angiotensin System (RAS)

As a known ACE inhibitor, this compound is expected to directly impact the Renin-Angiotensin System. By inhibiting ACE, it would decrease the production of angiotensin II, a potent vasoconstrictor, and reduce the degradation of bradykinin, a vasodilator. This suggests a potential role in cardiovascular regulation.

NF-κB and MAPK Signaling Pathways

Many ganoderic acids exert anti-inflammatory and anti-cancer effects by modulating the NF-κB and MAPK signaling pathways. It is plausible that this compound shares these mechanisms. Inhibition of these pathways can lead to decreased expression of pro-inflammatory cytokines and pro-survival proteins.

Experimental Validation of Predicted Targets

In silico predictions must be validated through rigorous experimental methods to confirm direct binding and functional relevance.

Experimental Validation Workflow

A tiered approach to experimental validation ensures efficient use of resources, starting with confirmation of direct binding and progressing to cellular and functional assays.

Detailed Experimental Protocols

SPR is a label-free method to quantify the binding kinetics and affinity between a ligand and a target protein in real-time.

-

Ligand and Analyte Preparation:

-

Express and purify the predicted target protein (ligand).

-

Prepare a stock solution of this compound (analyte) in a suitable solvent (e.g., DMSO) and create a serial dilution in running buffer.

-

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of EDC and NHS.

-

Immobilize the target protein to the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject the serial dilutions of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index, which corresponds to the binding of this compound to the immobilized protein.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

-

Cell Culture and Treatment:

-

Culture a relevant cell line to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

-

Western Blot Analysis:

-

Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the predicted target protein.

-

Use a corresponding secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the amount of soluble protein at each temperature.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Western blotting is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway upon treatment with this compound.

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells with a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein or a phosphorylated form of a signaling protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

-

Conclusion

The integrated approach of in silico prediction and experimental validation provides a robust framework for identifying and confirming the molecular targets of this compound. This guide offers a starting point for researchers to explore the therapeutic potential of this natural product. While initial data points to ACE inhibition, the pleiotropic effects observed for other ganoderic acids suggest that this compound may have a multi-targeted mode of action. The methodologies outlined herein will be instrumental in uncovering these additional targets and elucidating the full spectrum of its biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ganoderic Acid N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, particularly Ganoderma lucidum. These compounds are of significant interest to the scientific and pharmaceutical communities due to their wide range of bioactive properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Ganoderic acid N is one of the many identified ganoderic acids and contributes to the overall therapeutic potential of Ganoderma extracts.

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Ganoderma species. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this valuable compound for further investigation.

Data Presentation: Quantitative Analysis of Ganoderic Acids

The concentration of individual ganoderic acids can vary significantly depending on the Ganoderma species, strain, and cultivation conditions (wild vs. cultivated). The following table summarizes representative quantitative data for lucidenic acid N (a closely related or identical compound to this compound) found in Ganoderma lucidum.

| Ganoderic Acid | Source | Concentration (μg/g of dried material) | Reference |

| Lucidenic Acid N | Wild G. lucidum | 257.80 - 845.46 | [1] |

| Lucidenic Acid N | Cultivated G. lucidum | 52.53 - 139.08 | [1] |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of a triterpenoid-rich fraction from Ganoderma, which can be further purified to isolate specific compounds like this compound.

Protocol 1: Extraction of Crude Triterpenoid (B12794562) Fraction

This protocol outlines the initial extraction of the total triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies (60-mesh)

-

95% Ethanol (B145695) (v/v)

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth, Whatman No. 1 filter paper)

-

Centrifuge

Procedure:

-

Maceration: Soak the powdered Ganoderma lucidum (1 kg) in 95% ethanol (10 L) at a solid-liquid ratio of 1:10 to 1:20.[2][3]

-

Extraction: Heat the mixture at 60-80°C for 2 hours with continuous stirring.[4]

-

Filtration and Centrifugation: Filter the extract through cheesecloth and then centrifuge at 5000 x g for 20 minutes at 4°C to collect the supernatant.

-

Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum yield.

-

Concentration: Combine all the ethanolic extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.

Protocol 2: Purification of this compound

This protocol describes the multi-step purification of the crude extract to isolate this compound.

Part A: Solvent Partitioning

Materials:

-

Crude triterpenoid extract

-

Distilled water

-

Ethyl acetate (B1210297)

-

Separatory funnel

Procedure:

-

Suspension: Suspend the crude ethanolic extract in distilled water.

-

Liquid-Liquid Extraction: Perform liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.

-

Collection: Combine the ethyl acetate fractions, which will contain the triterpenoids.

-

Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.

Part B: Column Chromatography

Materials:

-

Triterpenoid-enriched fraction

-

Silica (B1680970) gel (200-300 mesh)

-

Chromatography column

-

Solvents for elution (e.g., chloroform-acetone gradient or hexane-ethyl acetate gradient)

Procedure:

-

Column Packing: Prepare a silica gel column packed in the initial elution solvent (e.g., 100% chloroform (B151607) or hexane).

-

Loading: Dissolve the triterpenoid-enriched fraction in a minimal amount of the initial solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of acetone (B3395972) in chloroform or ethyl acetate in hexane).

-

Fraction Collection: Collect fractions of the eluate.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing ganoderic acids.

Part C: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Partially purified fractions containing ganoderic acids

-

Preparative HPLC system with a C18 column

-

Mobile phase solvents (e.g., acetonitrile (B52724) and 0.1% aqueous acetic acid)

Procedure:

-

Sample Preparation: Dissolve the ganoderic acid-rich fraction in the mobile phase.

-

Injection: Inject the sample into the preparative HPLC system.

-

Elution: Use a gradient elution of acetonitrile and acidified water to separate the individual ganoderic acids.

-

Fraction Collection: Collect the peaks corresponding to the retention time of this compound. The identity and purity of the collected fraction should be confirmed by analytical HPLC and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram: Potential Mechanism of Action

While the specific signaling pathways targeted by this compound are still under investigation, many ganoderic acids have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling cascades. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and cell survival.

Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

References

- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ganoderic Acid N using High-Performance Liquid Chromatography (HPLC)

Introduction